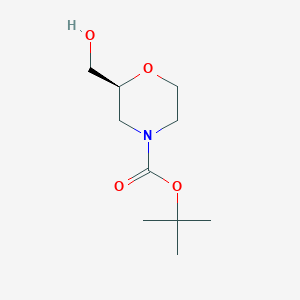

(S)-N-Boc-2-hydroxymethylmorpholine

Description

The exact mass of the compound (S)-N-Boc-2-hydroxymethylmorpholine is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality (S)-N-Boc-2-hydroxymethylmorpholine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (S)-N-Boc-2-hydroxymethylmorpholine including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

tert-butyl (2S)-2-(hydroxymethyl)morpholine-4-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H19NO4/c1-10(2,3)15-9(13)11-4-5-14-8(6-11)7-12/h8,12H,4-7H2,1-3H3/t8-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FJYBLMJHXRWDAQ-QMMMGPOBSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCOC(C1)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)N1CCO[C@@H](C1)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H19NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80363726 | |

| Record name | tert-Butyl (2S)-2-(hydroxymethyl)morpholine-4-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80363726 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

217.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

135065-76-8 | |

| Record name | tert-Butyl (2S)-2-(hydroxymethyl)morpholine-4-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80363726 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | tert-butyl (2S)-2-(hydroxymethyl)morpholine-4-carboxylate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

A Comprehensive Technical Guide to (S)-N-Boc-2-hydroxymethylmorpholine

For Researchers, Scientists, and Drug Development Professionals

Introduction

(S)-N-Boc-2-hydroxymethylmorpholine is a valuable chiral building block extensively utilized in the synthesis of complex pharmaceutical compounds. Its rigid morpholine scaffold, coupled with the stereodefined hydroxymethyl group and the versatile Boc-protecting group, makes it a critical intermediate in the development of various therapeutic agents. This technical guide provides an in-depth overview of its properties, synthesis, and applications, with a focus on its role in drug discovery.

Chemical and Physical Properties

(S)-N-Boc-2-hydroxymethylmorpholine is a white crystalline powder.[1] Its key properties are summarized in the table below, providing a quick reference for researchers.

| Property | Value | Reference |

| CAS Number | 135065-76-8 | [1][2][3] |

| Molecular Formula | C₁₀H₁₉NO₄ | [1] |

| Molecular Weight | 217.26 g/mol | [1] |

| Melting Point | 60-62 °C | [1] |

| Boiling Point | 321 °C | [1] |

| Density | 1.118 g/cm³ | [1] |

| Appearance | White crystal powder | [1] |

| Solubility | Slightly soluble in water | [1][2] |

| Storage Temperature | 2-8°C under inert gas | [1] |

Synthesis and Experimental Protocols

The synthesis of (S)-N-Boc-2-hydroxymethylmorpholine is well-documented in scientific literature, with several efficient routes developed to yield the enantiomerically pure compound. A common and operationally simple approach starts from the readily available chiral precursor, (R)-epichlorohydrin.[4]

Example Synthetic Protocol from (R)-Epichlorohydrin

This protocol is based on a reported multi-step synthesis that avoids chromatography for purification, making it suitable for high-throughput applications.[1][4]

Step 1: Ring Opening of Epichlorohydrin

-

To a reactor charged with N-benzylethanolamine (1.0 mol), water (100 mL), and 2-propanol (100 mL) at 20°C, add (R)-epichlorohydrin (1.05 mol).

-

Stir the resulting solution overnight at ambient temperature.

-

Add a 35 wt % aqueous solution of tetraethylammonium hydroxide (1.3 mol) over a period of 5 minutes. An exotherm to approximately 29°C may be observed.

-

After stirring for 4 hours, quench the reaction by adding 1 M HCl until the pH reaches 9.

-

Add water (350 mL) and extract the mixture with dichloromethane (3 x 500 mL).

Step 2: Purification and Hydrogenation

-

The combined organic phases from the previous step are treated with succinic anhydride.

-

The resulting hemisuccinate is extracted into a dilute aqueous ammonia solution.

-

The succinate is then hydrolyzed by the addition of sodium hydroxide.

-

The purified intermediate is obtained by extraction with dichloromethane.[4]

-

The resulting product is then hydrogenated over a Palladium on carbon (Pd/C) catalyst in methanol under a hydrogen atmosphere (e.g., 50 psi).[4]

Step 3: Boc Protection

-

After filtration of the catalyst, the methanolic solution of the hydrogenated product is stirred at room temperature.

-

Di-tert-butyl dicarbonate (Boc₂O) dissolved in methanol is added in portions over 90 minutes.[4]

-

After the reaction is complete, the solvent is evaporated to yield (S)-N-Boc-2-hydroxymethylmorpholine.

Characterization Data

The final product can be characterized using standard analytical techniques:

-

¹H NMR (400 MHz, CDCl₃): δ 3.92-3.88 (m, 3H), 3.7-3.64 (m, 1H), 3.60-3.48 (m, 3H), 2.936 (m, 1H), 2.75 (m, 1H), 2.06 (m, 1H), 1.46 (s, 9H).[2]

-

Mass Spectrum (ESI) m/z: 240.3 [M + 23].[2]

Applications in Drug Development

The primary application of (S)-N-Boc-2-hydroxymethylmorpholine is as a chiral intermediate in the synthesis of pharmacologically active molecules. The morpholine moiety is a privileged scaffold in medicinal chemistry, known to improve pharmacokinetic properties such as solubility and metabolic stability.

Case Study: Synthesis of (S,S)-Reboxetine

A prominent example of its application is in the asymmetric synthesis of (+)-(S,S)-Reboxetine, a selective norepinephrine reuptake inhibitor used as an antidepressant.[2][5] The synthesis leverages the stereochemistry of (S)-N-Boc-2-hydroxymethylmorpholine to establish one of the chiral centers in the final drug molecule.

The general synthetic workflow from (S)-N-Boc-2-hydroxymethylmorpholine to (S,S)-Reboxetine is outlined below.

Caption: Synthetic workflow for (S,S)-Reboxetine.

This synthetic pathway highlights the strategic use of (S)-N-Boc-2-hydroxymethylmorpholine. The initial oxidation of the primary alcohol to an aldehyde allows for the crucial carbon-carbon bond formation via an aldol reaction, setting up the second stereocenter. Subsequent transformations and final deprotection of the Boc group yield the target molecule. The Boc group plays a critical role by protecting the nitrogen atom from unwanted side reactions during the synthetic sequence, and its facile removal under acidic conditions is a key advantage.[6]

Conclusion

(S)-N-Boc-2-hydroxymethylmorpholine is a cornerstone chiral building block for modern pharmaceutical development. Its well-defined stereochemistry and versatile chemical handles provide a reliable starting point for the synthesis of complex drug candidates. The efficient and scalable synthetic routes to this intermediate further enhance its value to the drug discovery and development pipeline. As the demand for enantiomerically pure pharmaceuticals continues to grow, the importance of key intermediates like (S)-N-Boc-2-hydroxymethylmorpholine in enabling their synthesis will undoubtedly increase.

References

- 1. researchgate.net [researchgate.net]

- 2. pubs.acs.org [pubs.acs.org]

- 3. figshare.com [figshare.com]

- 4. pubs.acs.org [pubs.acs.org]

- 5. Asymmetric synthesis of (+)-(S,S)-reboxetine via a new (S)-2-(hydroxymethyl)morpholine preparation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. (R)-N-Boc-2-hydroxymethylmorpholine | C10H19NO4 | CID 1512576 - PubChem [pubchem.ncbi.nlm.nih.gov]

(S)-N-Boc-2-hydroxymethylmorpholine molecular weight and formula

Technical Data Sheet: (S)-N-Boc-2-hydroxymethylmorpholine

Audience: Researchers, scientists, and drug development professionals.

Introduction

This technical guide provides core physicochemical data for (S)-N-Boc-2-hydroxymethylmorpholine, a chiral heterocyclic compound commonly utilized as a building block in organic synthesis. Its structural features, including the morpholine core, the stereocenter at the C-2 position, the N-Boc protecting group, and the hydroxymethyl substituent, make it a valuable intermediate in the development of pharmaceutical agents and other complex molecules. This document summarizes its key molecular properties.

Molecular Properties

The fundamental molecular characteristics of (S)-N-Boc-2-hydroxymethylmorpholine have been determined and are presented below.

Quantitative Data Summary

The molecular formula and weight are crucial for stoichiometric calculations in synthesis and for analytical characterization.

| Property | Value | Citations |

| Molecular Formula | C₁₀H₁₉NO₄ | [1][2][3][4] |

| Molecular Weight | 217.26 g/mol | [1][2][4] |

Structural Representation

The nomenclature of (S)-N-Boc-2-hydroxymethylmorpholine directly corresponds to its chemical structure. The following diagram illustrates the logical relationship between the name components and the molecule's structure.

Caption: Logical diagram of the molecular structure components.

This document is intended for informational purposes for a technical audience. The data presented is based on publicly available chemical information.

References

- 1. lookchem.com [lookchem.com]

- 2. tert-Butyl 2-(hydroxymethyl)morpholine-4-carboxylate | C10H19NO4 | CID 5201202 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. (S)-N-Boc-2-hydroxymethylmorpholine, 98% 1 g | Request for Quote | Thermo Scientific Chemicals [thermofisher.com]

- 4. (S)-4-Boc-2-Hydroxymethyl-morpholine [oakwoodchemical.com]

An In-depth Technical Guide to (S)-N-Boc-2-hydroxymethylmorpholine: A Key Chiral Building Block in Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

(S)-N-Boc-2-hydroxymethylmorpholine is a valuable chiral building block widely utilized in the synthesis of complex molecules, particularly in the field of drug discovery and development. Its morpholine core is a privileged scaffold in medicinal chemistry, offering favorable physicochemical properties that can enhance the drug-like characteristics of a molecule. This technical guide provides a comprehensive overview of the chemical structure, properties, synthesis, and applications of (S)-N-Boc-2-hydroxymethylmorpholine, with a focus on its role as a key pharmaceutical intermediate.

Chemical Structure and Properties

(S)-N-Boc-2-hydroxymethylmorpholine, with the CAS number 135065-76-8, is a white crystalline powder or a colorless to light yellow liquid.[1][2] The structure features a morpholine ring with a hydroxymethyl group at the chiral center (S-configuration) and a tert-butoxycarbonyl (Boc) protecting group on the nitrogen atom. This Boc group is crucial for synthetic applications, as it prevents the secondary amine from undergoing unwanted reactions while allowing for its selective deprotection under specific conditions.

Physicochemical and Spectroscopic Data

A summary of the key quantitative data for (S)-N-Boc-2-hydroxymethylmorpholine is presented in the table below for easy reference and comparison.

| Property | Value | Reference |

| Molecular Formula | C10H19NO4 | [1] |

| Molecular Weight | 217.26 g/mol | [1] |

| Appearance | White crystal powder or colorless to light yellow liquid | [1][2] |

| Melting Point | 60-62 °C | [2] |

| Boiling Point | 321 °C | [2] |

| Density | 1.118 g/cm³ | [2] |

| Solubility | Slightly soluble in water | [1][2] |

| Mass Spectrum (ESI) | m/z: 240.3 [M + 23] | [1] |

| ¹H NMR (CDCl₃, 400 MHz) δ (ppm) | 3.92-3.88 (m, 3H), 3.7-3.64 (m, 1H), 3.60-3.48 (m, 3H), 2.936 (m, 1H), 2.75 (m, 1H), 2.06 (m, 1H), 1.46 (s, 9H) | [1] |

Synthesis of (S)-N-Boc-2-hydroxymethylmorpholine

An operationally simple and efficient synthesis of (S)-N-Boc-2-hydroxymethylmorpholine has been developed, which proceeds without the need for chromatographic purification, making it suitable for large-scale production.[3]

Experimental Protocol: Synthesis from (R)-Epichlorohydrin

This protocol is adapted from a reported concise synthesis.[3]

Materials:

-

N-Benzylethanolamine

-

(R)-Epichlorohydrin

-

Tetraethylammonium hydroxide (Et₄NOH) solution (35 wt % in water)

-

1 M Hydrochloric acid (HCl)

-

Dichloromethane (CH₂Cl₂)

-

Palladium on carbon (10% Pd/C, 50% water wet)

-

Methanol (MeOH)

-

Di-tert-butyl dicarbonate (Boc₂O)

-

N,N-Dimethylethylenediamine

-

Succinic anhydride

-

Dilute aqueous ammonia

-

Sodium hydroxide (NaOH)

Procedure:

-

Ring Opening and Cyclization: N-Benzylethanolamine, water, and 2-propanol are charged into a reactor. (R)-Epichlorohydrin is added, and the solution is stirred overnight. A solution of Et₄NOH is then added, leading to an exothermic reaction. After 4 hours, the reaction is quenched with 1 M HCl. Water is added, and the mixture is extracted with CH₂Cl₂.

-

Hydrogenation and Boc Protection: The product from the previous step is hydrogenated over Pd/C in methanol. After filtration of the catalyst, a solution of Boc₂O in methanol is added in portions. The reaction is stirred, and an additional amount of Boc₂O is added to ensure complete reaction. N,N-Dimethylethylenediamine is then added, and the mixture is stirred. The solution is concentrated to an oil.

-

Purification: Succinic anhydride is added to the crude product. Dilute aqueous ammonia is then used to extract the hemisuccinate into the aqueous phase. The succinate is subsequently hydrolyzed by the addition of NaOH to yield the purified (S)-N-Boc-2-hydroxymethylmorpholine.

Experimental Workflow

The following diagram illustrates the key stages in the synthesis of (S)-N-Boc-2-hydroxymethylmorpholine.

Application in Drug Development: Synthesis of Reboxetine Analogues

(S)-N-Boc-2-hydroxymethylmorpholine serves as a crucial chiral intermediate in the synthesis of various pharmaceutical compounds. A prominent example is its use in the preparation of selective norepinephrine reuptake inhibitors (NRIs), such as Reboxetine and its analogues, which are used in the treatment of depression.[4]

The synthesis of these drugs often involves the deprotection of the Boc group, followed by further functionalization of the morpholine scaffold. The chirality of the C2 position is essential for the biological activity of the final drug molecule.

Logical Relationship: Role as a Key Intermediate

The diagram below illustrates the central role of (S)-N-Boc-2-hydroxymethylmorpholine as a precursor in the synthesis of biologically active molecules like Reboxetine.

Signaling Pathway of Target Drug: Reboxetine

Reboxetine, synthesized using the (S)-2-hydroxymethylmorpholine scaffold, is a selective norepinephrine reuptake inhibitor (NRI).[4][5] Its mechanism of action involves blocking the norepinephrine transporter (NET) on the presynaptic neuron.[2] This inhibition leads to an increased concentration of norepinephrine in the synaptic cleft, enhancing noradrenergic neurotransmission.[2] This enhanced signaling is believed to be responsible for its antidepressant effects.[6]

Signaling Pathway: Mechanism of Action of Reboxetine

The following diagram depicts the signaling pathway affected by Reboxetine.

References

- 1. Norepinephrine transporter - Wikipedia [en.wikipedia.org]

- 2. What is the mechanism of Reboxetine Mesilate? [synapse.patsnap.com]

- 3. researchgate.net [researchgate.net]

- 4. Reboxetine: the first selective noradrenaline re-uptake inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. psychscenehub.com [psychscenehub.com]

- 6. Mechanisms of action of antidepressants: from neurotransmitter systems to signaling pathways - PMC [pmc.ncbi.nlm.nih.gov]

(S)-N-Boc-2-hydroxymethylmorpholine physical properties (melting point, boiling point)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a concise overview of the key physical properties of (S)-N-Boc-2-hydroxymethylmorpholine, a valuable building block in medicinal and organic chemistry. The information presented herein is intended to support researchers and professionals in drug development and related scientific fields.

Core Physical Properties

(S)-N-Boc-2-hydroxymethylmorpholine is typically a white crystalline powder at room temperature.[1] The primary physical constants, its melting and boiling points, are critical parameters for its handling, purification, and application in various chemical syntheses.

Data Presentation

The quantitative physical properties of (S)-N-Boc-2-hydroxymethylmorpholine are summarized in the table below for easy reference and comparison.

| Physical Property | Value | Units |

| Melting Point | 60 - 62 | °C |

| Boiling Point | 321 | °C |

| Density | 1.118 | g/cm³ |

| Flash Point | 148 | °C |

| Molecular Weight | 217.26 | g/mol |

Experimental Protocols

While specific experimental documentation for the determination of the physical properties of (S)-N-Boc-2-hydroxymethylmorpholine is not publicly detailed, the following are generalized, standard laboratory protocols for measuring melting and boiling points of solid organic compounds.

Melting Point Determination (Capillary Method)

The melting point of a solid is the temperature at which it changes state from solid to liquid. For a pure crystalline solid, this transition occurs over a narrow temperature range. The capillary method is a common and reliable technique for this measurement.

Apparatus:

-

Melting point apparatus (e.g., Mel-Temp or similar)

-

Capillary tubes (sealed at one end)

-

Thermometer

-

Mortar and pestle

Procedure:

-

Sample Preparation: A small amount of dry (S)-N-Boc-2-hydroxymethylmorpholine is finely ground into a powder using a mortar and pestle.

-

Capillary Loading: The open end of a capillary tube is tapped into the powdered sample until a small amount of the compound is packed into the closed end, typically to a height of 2-3 mm.

-

Measurement: The loaded capillary tube is placed in the heating block of the melting point apparatus next to a calibrated thermometer.

-

Heating: The sample is heated at a steady and slow rate, typically 1-2 °C per minute, as the temperature approaches the expected melting point.

-

Observation: The temperature at which the first droplet of liquid appears is recorded as the beginning of the melting range. The temperature at which the entire sample has completely liquefied is recorded as the end of the melting range. For (S)-N-Boc-2-hydroxymethylmorpholine, this range is expected to be between 60 °C and 62 °C.[1]

Boiling Point Determination (Distillation Method)

The boiling point is the temperature at which the vapor pressure of a liquid equals the pressure surrounding the liquid and the liquid changes into a vapor. For a non-volatile solid like (S)-N-Boc-2-hydroxymethylmorpholine, the boiling point is determined under conditions that allow it to reach a liquid state first.

Apparatus:

-

Distillation flask

-

Condenser

-

Receiving flask

-

Thermometer

-

Heating mantle

-

Boiling chips

Procedure:

-

Apparatus Setup: A simple distillation apparatus is assembled. The solid (S)-N-Boc-2-hydroxymethylmorpholine is placed in the distillation flask along with a few boiling chips to ensure smooth boiling.

-

Heating: The flask is gently heated using a heating mantle.

-

Temperature Measurement: The thermometer is positioned so that the top of the bulb is level with the bottom of the side-arm of the distillation flask. This ensures that the thermometer measures the temperature of the vapor that is distilling.

-

Observation: As the compound melts and then boils, the vapor will rise and pass into the condenser. The temperature will stabilize at the boiling point of the substance. The stable temperature reading during distillation is recorded as the boiling point. For (S)-N-Boc-2-hydroxymethylmorpholine, this is 321 °C.[1]

Visualizations

To aid in the conceptualization of the experimental workflow for characterizing a novel or synthesized compound, the following diagram illustrates a generalized logical progression.

Caption: A logical workflow for the synthesis and characterization of a chemical compound.

References

An In-depth Technical Guide on the Solubility of (S)-N-Boc-2-hydroxymethylmorpholine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility characteristics of (S)-N-Boc-2-hydroxymethylmorpholine, a key intermediate in pharmaceutical synthesis. Due to the limited availability of specific quantitative solubility data in public literature, this document focuses on providing a robust framework for its determination. This includes predicted solubility in various solvents, a detailed experimental protocol for accurate measurement, and logical workflows to guide laboratory practices.

Predicted Solubility Profile

(S)-N-Boc-2-hydroxymethylmorpholine possesses both polar and non-polar moieties, which dictates its solubility across a range of solvents. The morpholine ring, with its oxygen and nitrogen heteroatoms, along with the hydroxymethyl group, contributes to its polarity and potential for hydrogen bonding. Conversely, the bulky tert-butyloxycarbonyl (Boc) protecting group introduces significant non-polar character.

Based on these structural features, a qualitative prediction of its solubility is presented below. It is anticipated that the compound will exhibit moderate to good solubility in polar aprotic and some protic solvents, with lower solubility in highly non-polar solvents and water.

Table 1: Predicted Solubility of (S)-N-Boc-2-hydroxymethylmorpholine in Various Solvents at Ambient Temperature

| Solvent Class | Solvent | Predicted Solubility | Rationale |

| Polar Protic | Water | Slightly Soluble[1][2] | The polar morpholine and hydroxyl groups are offset by the hydrophobic Boc group. |

| Methanol | Soluble | The alkyl nature and hydrogen bonding capacity of methanol are well-suited to solvate the entire molecule. | |

| Ethanol | Soluble | Similar to methanol, ethanol can effectively solvate both polar and non-polar regions of the molecule. | |

| Polar Aprotic | Dichloromethane (DCM) | Very Soluble | DCM is a versatile solvent for many organic compounds, and its polarity is suitable for the N-Boc protected morpholine derivative. |

| Tetrahydrofuran (THF) | Very Soluble | THF's ether oxygen can act as a hydrogen bond acceptor, and its overall polarity is ideal for this compound. | |

| Ethyl Acetate | Soluble | Synthesis procedures indicate its use in extraction, suggesting good solubility.[2] | |

| Acetone | Soluble | Its polarity and ability to accept hydrogen bonds make it a good solvent for this compound. | |

| Acetonitrile | Soluble | A polar aprotic solvent that should effectively dissolve the compound. | |

| Non-Polar | Hexanes | Sparingly Soluble | The high polarity of the morpholine and hydroxyl groups will limit solubility in highly non-polar aliphatic hydrocarbons. |

| Toluene | Moderately Soluble | The aromatic ring of toluene can interact with the non-polar Boc group, potentially leading to better solubility than in hexanes. |

Experimental Protocol: Determination of Equilibrium Solubility using the Shake-Flask Method

This protocol outlines a reliable method for determining the equilibrium solubility of (S)-N-Boc-2-hydroxymethylmorpholine in various solvents.

1. Materials and Equipment:

-

(S)-N-Boc-2-hydroxymethylmorpholine (solid, high purity)

-

Selected solvents (analytical grade)

-

Analytical balance

-

Vials with screw caps

-

Constant temperature shaker bath or incubator

-

Syringe filters (0.22 µm, solvent-compatible)

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis or ELSD) or Gas Chromatography (GC) system

-

Volumetric flasks and pipettes

2. Procedure:

-

Preparation of Saturated Solutions:

-

Add an excess amount of solid (S)-N-Boc-2-hydroxymethylmorpholine to a series of vials. The excess solid is crucial to ensure equilibrium with the saturated solution.

-

Pipette a known volume of each selected solvent into the corresponding vials.

-

Securely cap the vials to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vials in a constant temperature shaker bath set to the desired experimental temperature (e.g., 25 °C).

-

Agitate the mixtures for a sufficient period to reach equilibrium. A duration of 24 to 48 hours is typically recommended. Preliminary studies can be conducted to determine the time to reach equilibrium.

-

-

Sample Collection and Preparation:

-

After equilibration, allow the vials to stand undisturbed at the experimental temperature for at least 2 hours to allow the excess solid to settle.

-

Carefully withdraw a known volume of the supernatant using a syringe.

-

Immediately filter the collected supernatant through a 0.22 µm syringe filter into a clean, pre-weighed vial to remove any undissolved microparticles. This step is critical to avoid overestimation of solubility.

-

Dilute the filtered solution with a suitable solvent to a concentration within the calibrated range of the analytical method.

-

-

Quantification:

-

Prepare a series of standard solutions of known concentrations of (S)-N-Boc-2-hydroxymethylmorpholine.

-

Generate a calibration curve by analyzing the standard solutions using a validated HPLC or GC method.

-

Analyze the diluted sample solutions and determine their concentrations from the calibration curve.

-

-

Calculation of Solubility:

-

Calculate the concentration of the saturated solution, taking into account the dilution factor.

-

Express the solubility in appropriate units, such as mg/mL or mol/L.

-

Visualizing Experimental and Logical Workflows

To aid in the understanding of the processes involved in solubility determination and solvent selection, the following diagrams are provided.

Caption: Experimental workflow for solubility determination.

Caption: Logical relationships in solubility prediction.

References

(S)-N-Boc-2-hydroxymethylmorpholine: A Technical Safety and Handling Guide for Researchers

Authored for researchers, scientists, and drug development professionals, this technical guide provides a comprehensive overview of the safety data and handling precautions for (S)-N-Boc-2-hydroxymethylmorpholine (CAS RN: 135065-76-8). This document synthesizes critical safety information, outlines standardized experimental methodologies for hazard assessment, and presents a clear workflow for safe laboratory practices.

Chemical and Physical Properties

(S)-N-Boc-2-hydroxymethylmorpholine is a chiral morpholine derivative commonly used as a building block in pharmaceutical synthesis.[1] A summary of its key physical and chemical properties is presented in Table 1. Understanding these properties is the first step in a thorough risk assessment.

| Property | Value | Reference |

| Molecular Formula | C₁₀H₁₉NO₄ | [2] |

| Molecular Weight | 217.26 g/mol | [2] |

| Appearance | White crystal powder | [2] |

| Melting Point | 60-62 °C | [2] |

| Boiling Point | 321 °C | [2] |

| Flash Point | 148 °C | [2] |

| Density | 1.118 g/cm³ | [2] |

| Water Solubility | Slightly soluble in water | [1][2] |

| Storage Temperature | 2-8°C under inert gas (Nitrogen or Argon) | [2] |

| Sensitivity | Light Sensitive | [2] |

Hazard Identification and Classification

(S)-N-Boc-2-hydroxymethylmorpholine is classified as a hazardous substance according to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS). The primary hazards are related to irritation of the skin, eyes, and respiratory system. The GHS classification and corresponding precautionary statements are detailed below.

GHS Hazard Summary

| Hazard Class | Category | Hazard Statement |

| Skin Corrosion/Irritation | 2 | H315: Causes skin irritation |

| Serious Eye Damage/Eye Irritation | 2 | H319: Causes serious eye irritation |

| Specific Target Organ Toxicity (Single Exposure) | 3 | H335: May cause respiratory irritation |

GHS Pictogram and Signal Word

Pictogram:

Precautionary Statements

A comprehensive list of precautionary statements is provided in Table 2. These statements form the basis for the handling and emergency procedures outlined in this guide.

| Code | Statement |

| Prevention | |

| P261 | Avoid breathing dust/fume/gas/mist/vapours/spray.[3][5] |

| P264 | Wash hands and any exposed skin thoroughly after handling.[3][5] |

| P271 | Use only outdoors or in a well-ventilated area.[3][5] |

| P280 | Wear protective gloves/protective clothing/eye protection/face protection.[3][5] |

| Response | |

| P302+P352 | IF ON SKIN: Wash with plenty of water.[3][5] |

| P304+P340 | IF INHALED: Remove person to fresh air and keep comfortable for breathing.[3][5] |

| P305+P351+P338 | IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[3][5] |

| P317 | Get medical help.[3] |

| P321 | Specific treatment (see supplemental first aid instruction on this label).[3][5] |

| P332+P317 | If skin irritation occurs: Get medical help.[5] |

| P337+P317 | If eye irritation persists: Get medical help.[4] |

| P362+P364 | Take off contaminated clothing and wash it before reuse.[3][5] |

| Storage | |

| P403+P233 | Store in a well-ventilated place. Keep container tightly closed.[4] |

| P405 | Store locked up.[3][5] |

| Disposal | |

| P501 | Dispose of contents/container in accordance with local/regional/national/international regulations.[4] |

Experimental Protocols for Hazard Determination

While specific toxicological studies for (S)-N-Boc-2-hydroxymethylmorpholine are not publicly available, the GHS classifications are based on standardized methodologies, such as those outlined by the Organisation for Economic Co-operation and Development (OECD). The following sections describe the principles of the likely experimental protocols used to determine its irritant properties.

Acute Dermal Irritation/Corrosion (OECD Guideline 404)

This test is designed to assess the potential of a substance to cause localized skin irritation or corrosion.[6][7]

-

Principle: A small amount of the test substance is applied to the shaved skin of a laboratory animal (typically an albino rabbit) under a semi-occlusive patch for a fixed period (usually 4 hours).[7]

-

Methodology:

-

A single animal is initially tested. A 0.5 g or 0.5 mL sample of the test substance is applied to a small patch of skin (approx. 6 cm²).[6]

-

The patch is removed after 4 hours.

-

The skin is observed for signs of erythema (redness) and edema (swelling) at specified intervals (e.g., 1, 24, 48, and 72 hours) after patch removal.[7]

-

The reactions are scored using a standardized grading system.[4] If no severe reaction is noted, the test may be confirmed on additional animals.

-

-

Classification: The substance is classified as a skin irritant (Category 2) if it produces reversible inflammatory changes of a certain magnitude.

Acute Eye Irritation/Corrosion (OECD Guideline 405)

This guideline provides a method for evaluating the potential of a substance to cause eye irritation or damage.[3][8]

-

Principle: The test substance is applied in a single dose into the conjunctival sac of one eye of a laboratory animal (typically an albino rabbit), with the other eye serving as a control.[8]

-

Methodology:

-

A weight-of-evidence analysis of existing data is performed first to avoid unnecessary animal testing.[1]

-

If an in vivo test is necessary, a single animal is tested initially. A small amount of the substance (e.g., 0.1 mL for liquids) is instilled into the eye.[9]

-

The eye is examined at 1, 24, 48, and 72 hours after application.

-

Ocular lesions of the cornea, iris, and conjunctiva are scored. The use of systemic analgesics and topical anesthetics is recommended to minimize animal distress.[1][9]

-

-

Classification: The substance is classified as causing serious eye irritation (Category 2) based on the severity and reversibility of the observed lesions.

Safe Handling and Emergency Procedures Workflow

Adherence to a strict handling protocol is essential to minimize exposure and ensure laboratory safety. The following diagram illustrates a logical workflow for the safe handling of (S)-N-Boc-2-hydroxymethylmorpholine, from receipt to disposal.

Conclusion

(S)-N-Boc-2-hydroxymethylmorpholine is a valuable intermediate in drug development, but it requires careful handling due to its irritant properties. Researchers and scientists must be fully aware of its hazards, which include skin, eye, and respiratory irritation. By understanding its physical properties, adhering to the GHS precautionary statements, and implementing a robust safe handling workflow as outlined in this guide, the risks associated with its use can be effectively managed. Always consult the most up-to-date Safety Data Sheet from your supplier before use and ensure all laboratory personnel are trained on these procedures.

References

- 1. ntp.niehs.nih.gov [ntp.niehs.nih.gov]

- 2. oecd.org [oecd.org]

- 3. oecd.org [oecd.org]

- 4. ntp.niehs.nih.gov [ntp.niehs.nih.gov]

- 5. oecd.org [oecd.org]

- 6. nucro-technics.com [nucro-technics.com]

- 7. Acute Dermal Irritation OECD 404 - Toxicology IND Services [toxicology-ind.com]

- 8. nucro-technics.com [nucro-technics.com]

- 9. ACUTE EYE IRRITATION OECD GUIDELINE BY SEJAL AGRAWAL | PPTX [slideshare.net]

Spectroscopic Data and Experimental Protocols for (S)-N-Boc-2-hydroxymethylmorpholine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the available spectroscopic data and relevant experimental protocols for the chiral compound (S)-N-Boc-2-hydroxymethylmorpholine. This information is critical for researchers engaged in synthetic chemistry, drug discovery, and materials science, where precise structural confirmation and characterization are paramount.

Spectroscopic Data Summary

Table 1: ¹H NMR Data for (R)-N-Boc-2-hydroxymethylmorpholine

Note: The ¹H NMR spectrum of the (S)-enantiomer is identical to the (R)-enantiomer in an achiral solvent.

| Chemical Shift (δ) ppm | Multiplicity | Integration | Coupling Constant (J) Hz | Assignment |

| 3.98 - 3.75 | m | 3H | - | Morpholine ring protons & CH-OH |

| 3.73 - 3.41 | m | 4H | - | Morpholine ring protons & CH₂-OH |

| 3.03 - 2.83 | m | 1H | - | Morpholine ring proton |

| 2.82 - 2.65 | m | 1H | - | Morpholine ring proton |

| 2.12 | t | 1H | 5.9 | OH |

| 1.45 | s | 9H | - | Boc (tert-butyl) protons |

Source: Data corresponds to the (R)-enantiomer, which is expected to be identical for the (S)-enantiomer in a non-chiral solvent like CDCl₃[1].

Table 2: ¹³C NMR Data for (S)-N-Boc-2-hydroxymethylmorpholine

Table 3: IR Spectroscopic Data for (S)-N-Boc-2-hydroxymethylmorpholine

A definitive, experimentally obtained IR spectrum for (S)-N-Boc-2-hydroxymethylmorpholine is not available in the surveyed literature. However, characteristic absorption bands would be expected for the O-H stretch of the alcohol, C-H stretches of the aliphatic and Boc groups, the C=O stretch of the carbamate, and C-O stretches of the ether and alcohol.

Table 4: Mass Spectrometry Data for (S)-N-Boc-2-hydroxymethylmorpholine

| Property | Value | Source |

| Molecular Formula | C₁₀H₁₉NO₄ | [2] |

| Molecular Weight | 217.26 g/mol | [2] |

| Exact Mass | 217.13140809 Da | [2] |

Experimental Protocols

The following are detailed methodologies for the synthesis of (S)-N-Boc-2-hydroxymethylmorpholine and the acquisition of the spectroscopic data.

Synthesis of (S)-N-Boc-2-hydroxymethylmorpholine

An operationally simple synthesis of N-Boc-2-hydroxymethylmorpholine has been developed from epichlorohydrin, which allows for high process throughput without the need for chromatography[3]. A general procedure for the synthesis of the racemic compound is as follows, which can be adapted for an enantioselective synthesis using (S)-epichlorohydrin.

Materials:

-

2-(2-Aminoethoxy)ethanol

-

Potassium hydroxide

-

Methanol

-

Di-tert-butyl dicarbonate (Boc₂O)

-

Triethylamine

-

Acetonitrile

-

Ethyl acetate

-

Saturated brine solution

-

Anhydrous magnesium sulfate

-

Diatomaceous earth

Procedure:

-

Ring Formation: In a reaction vessel, dissolve 2-(2-aminoethoxy)ethanol and potassium hydroxide in methanol. To this solution, add the appropriate epoxide (e.g., (S)-epichlorohydrin for the synthesis of the (S)-enantiomer) and stir at room temperature. The reaction progress can be monitored by thin-layer chromatography (TLC).

-

Work-up and Boc Protection: After completion of the reaction, filter the mixture through diatomaceous earth and concentrate the filtrate under reduced pressure. Dissolve the resulting residue in acetonitrile and cool in an ice bath. Sequentially add di-tert-butyl dicarbonate and triethylamine to the solution and stir at room temperature for 3 hours.

-

Extraction and Purification: Evaporate the solvent under reduced pressure. Add water to the residue and extract with ethyl acetate. Combine the organic phases, wash with saturated brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product. The product can be further purified by silica gel column chromatography if necessary.

Spectroscopic Characterization Protocols

¹H and ¹³C NMR Spectroscopy

-

Sample Preparation: Dissolve 5-10 mg of (S)-N-Boc-2-hydroxymethylmorpholine in approximately 0.7 mL of a deuterated solvent (e.g., CDCl₃) in a clean, dry NMR tube.

-

Instrument Setup: Insert the NMR tube into the spectrometer. Lock the field frequency using the deuterium signal from the solvent. Tune and shim the instrument to optimize the magnetic field homogeneity.

-

¹H NMR Data Acquisition: Acquire the ¹H NMR spectrum using a standard pulse program. Typical parameters include a 400 or 500 MHz spectrometer, 16 scans, and a relaxation delay of 1-2 seconds.

-

¹³C NMR Data Acquisition: Acquire a proton-decoupled ¹³C NMR spectrum. Typical parameters include a 100 or 125 MHz spectrometer, 1024 scans, and a relaxation delay of 2-5 seconds.

-

Data Processing: Process the acquired spectra using appropriate software. This includes Fourier transformation, phase correction, and baseline correction. Reference the spectra using the residual solvent peak (e.g., CDCl₃ at 7.26 ppm for ¹H and 77.16 ppm for ¹³C).

Fourier-Transform Infrared (FT-IR) Spectroscopy

-

Sample Preparation (Thin Film Method): Dissolve a small amount of (S)-N-Boc-2-hydroxymethylmorpholine in a volatile solvent (e.g., dichloromethane or methanol). Apply a drop of the solution to a salt plate (e.g., KBr or NaCl) and allow the solvent to evaporate, leaving a thin film of the compound.

-

Data Acquisition: Place the salt plate in the sample holder of the FT-IR spectrometer. Acquire the spectrum, typically in the range of 4000-400 cm⁻¹. A background spectrum of the clean salt plate should be taken and subtracted from the sample spectrum.

-

Data Analysis: Identify the characteristic absorption bands corresponding to the functional groups present in the molecule.

Electrospray Ionization Mass Spectrometry (ESI-MS)

-

Sample Preparation: Prepare a dilute solution of the compound (approximately 1-10 µg/mL) in a suitable solvent system, typically a mixture of methanol or acetonitrile with water. A small amount of formic acid (e.g., 0.1%) can be added to facilitate protonation in positive ion mode.

-

Instrument Setup: Infuse the sample solution into the ESI source of the mass spectrometer at a constant flow rate.

-

Data Acquisition: Acquire the mass spectrum in the desired mass range. For high-resolution mass spectrometry (HRMS), the instrument should be properly calibrated to ensure accurate mass measurement.

-

Data Analysis: Identify the molecular ion peak (e.g., [M+H]⁺, [M+Na]⁺) to confirm the molecular weight. If tandem MS (MS/MS) is performed, analyze the fragmentation pattern to gain structural information.

Visualization of Experimental Workflow

The following diagram illustrates a typical workflow for the synthesis and spectroscopic characterization of a chemical compound like (S)-N-Boc-2-hydroxymethylmorpholine.

Caption: Workflow for the synthesis and spectroscopic analysis of (S)-N-Boc-2-hydroxymethylmorpholine.

References

Commercial suppliers of (S)-N-Boc-2-hydroxymethylmorpholine

An In-depth Technical Guide to (S)-N-Boc-2-hydroxymethylmorpholine for Researchers and Drug Development Professionals

Introduction

(S)-N-Boc-2-hydroxymethylmorpholine (CAS No. 135065-76-8) is a chiral heterocyclic compound that serves as a versatile building block in medicinal and organic chemistry. Its rigid morpholine scaffold, coupled with the functional handles of a primary alcohol and a Boc-protected amine, makes it a valuable intermediate in the synthesis of a wide array of biologically active molecules.[1] The morpholine ring is a privileged structure in drug discovery, known to improve pharmacokinetic properties such as aqueous solubility and metabolic stability.[2] Consequently, this compound is frequently utilized in the development of novel therapeutics, particularly those targeting the central nervous system (CNS).[2] This guide provides a comprehensive overview of its commercial availability, key technical data, and relevant experimental protocols for its synthesis and analysis.

Commercial Suppliers and Quantitative Data

A variety of chemical suppliers offer (S)-N-Boc-2-hydroxymethylmorpholine, with purities typically suitable for research and development purposes. The table below summarizes the offerings from several prominent suppliers, providing a comparative overview of purity levels and physical properties.

| Supplier | Purity | Price (USD) | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) | Boiling Point (°C) | Density (g/cm³) |

| Dideu Industries Group Limited | ≥99.0% | $1.10/g | 135065-76-8 | C₁₀H₁₉NO₄ | 217.26 | 60-62 | 321 | 1.118 |

| Shaanxi Dideu Medichem Co. Ltd. | >99% | $0.01/Kg | 135065-76-8 | C₁₀H₁₉NO₄ | 217.26 | 60-62 | 321 | 1.118 |

| Career Henan Chemical Co. | 98% | $1.00/Kg | 135065-76-8 | C₁₀H₁₉NO₄ | 217.26 | 60-62 | 321 | 1.118 |

| EAST CHEMSOURCES LIMITED | 99% | $18.00-20.00/Kg | 135065-76-8 | C₁₀H₁₉NO₄ | 217.26 | 60-62 | 321 | 1.118 |

| JR MediChem LLC | 98% | N/A | 135065-76-8 | C₁₀H₁₉NO₄ | 217.26 | N/A | N/A | N/A |

| Alfa Aesar | 98% | 1372.0 CNY/g | 135065-76-8 | C₁₀H₁₉NO₄ | 217.26 | 60-62 | 321 | 1.118 |

| Oakwood Chemical | N/A | N/A | 135065-76-8 | C₁₀H₁₉NO₄ | 217.26 | N/A | N/A | N/A |

Note: Prices are subject to change and may vary based on quantity and supplier. Data is compiled from various supplier websites.[3][4][5][6][7]

Experimental Protocols

Synthesis of (S)-N-Boc-2-hydroxymethylmorpholine

An operationally simple and chromatography-free synthesis has been developed, starting from (S)-epichlorohydrin. This method allows for high process throughput, making it suitable for larger-scale preparations.[1]

Procedure:

-

Reaction Setup: In an inert atmosphere, L-Serine is dissolved in methanol and cooled to below 0°C.

-

Esterification: Thionyl chloride is added slowly to the reaction mixture, which is then refluxed for 3 hours. The mixture is concentrated and co-evaporated with ether to yield (S)-methyl 2-amino-3-hydroxypropanoate.[8]

-

Boc Protection: The amino group of the serine methyl ester is protected using di-tert-butyl dicarbonate ((Boc)₂O) in the presence of a base like triethylamine in a solvent such as dichloromethane. The reaction is typically stirred at room temperature for several hours.[9]

-

Cyclization: The N-Boc protected serine methyl ester undergoes cyclization. This can be achieved by refluxing with 2,2-dimethoxypropane (DMP) and a catalytic amount of para-toluenesulfonic acid (PTSA) in a solvent like benzene to form the oxazolidine derivative.[8]

-

Reduction and Ring Formation: The ester group of the cyclized intermediate is reduced to a primary alcohol, which can then be induced to form the morpholine ring.

Caption: Synthetic pathway for (S)-N-Boc-2-hydroxymethylmorpholine from L-Serine.

Purity Analysis

The purity of (S)-N-Boc-2-hydroxymethylmorpholine is typically assessed using a combination of chromatographic and spectroscopic techniques. High-Performance Liquid Chromatography (HPLC) is the primary method for determining chemical purity.

Recommended Method: Reversed-Phase HPLC (RP-HPLC)

-

Instrumentation: HPLC system with a UV detector.

-

Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

-

Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water.

-

Mobile Phase B: 0.1% TFA in acetonitrile.

-

Gradient: A typical gradient would be from 5% to 95% Mobile Phase B over 20-30 minutes.

-

Flow Rate: 1.0 mL/min.

-

Detection: UV at 210 nm.

-

Sample Preparation: A dilute solution of the compound (e.g., 1 mg/mL) in the mobile phase.

Structural Confirmation

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are used to confirm the chemical structure and identify any impurities with unique proton or carbon signals.[10][11]

-

Mass Spectrometry (MS): Used to verify the molecular weight of the compound.[10]

-

Infrared (IR) Spectroscopy: Provides information about the functional groups present in the molecule.[12]

Applications and Signaling Pathways

(S)-N-Boc-2-hydroxymethylmorpholine is a key intermediate in the synthesis of various pharmaceutical agents.[] The morpholine moiety often serves as a scaffold to correctly orient pharmacophoric groups or to modulate the physicochemical properties of a drug candidate, enhancing its potential for CNS penetration.[2]

Role in Drug Discovery:

-

Scaffold for CNS Agents: The rigid conformation of the morpholine ring is utilized to position substituents in a specific spatial arrangement for optimal interaction with biological targets.[2]

-

PK/PD Modulation: The presence of the morpholine ring can improve pharmacokinetic and pharmacodynamic properties, such as solubility and metabolic stability.[2]

-

Synthesis of Chiral Drugs: As a chiral building block, it is instrumental in the enantioselective synthesis of complex molecules.

The general workflow for utilizing this intermediate in a drug discovery program is outlined below.

Caption: Workflow for the use of (S)-N-Boc-2-hydroxymethylmorpholine in drug discovery.

References

- 1. researchgate.net [researchgate.net]

- 2. Occurrence of Morpholine in Central Nervous System Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 3. (S)-N-Boc-2-Hydroxymethylmorpholine | 135065-76-8 [chemicalbook.com]

- 4. tert-butyl (2S)-2-(hydroxymethyl)morpholine-4-carboxylate;(S)-N-Boc-2-Hydroxymethylmorpholine;(2S)-2-hydroxymethyl-morpholine-4-carboxylic acid tert-butyl ester;(S)-tert-butyl 2-(hydroxymethyl)morphol, CasNo.135065-76-8 EAST CHEMSOURCES LIMITED China (Mainland) [echemsouces.lookchem.com]

- 5. jrmedichem.com [jrmedichem.com]

- 6. lookchem.com [lookchem.com]

- 7. (S)-4-Boc-2-Hydroxymethyl-morpholine [oakwoodchemical.com]

- 8. tsijournals.com [tsijournals.com]

- 9. rsc.org [rsc.org]

- 10. benchchem.com [benchchem.com]

- 11. NMR-spectroscopic analysis of mixtures: from structure to function - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

The Strategic Integration of Chiral Morpholines in Modern Medicinal Chemistry

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The morpholine scaffold, a six-membered heterocyclic ring containing both an amine and an ether functional group, has emerged as a privileged structure in medicinal chemistry. Its unique physicochemical properties, including its ability to improve aqueous solubility, metabolic stability, and oral bioavailability, have made it a valuable component in the design of novel therapeutics. The introduction of chirality to the morpholine ring further enhances its utility, allowing for precise three-dimensional interactions with biological targets and often leading to improved potency and selectivity. This technical guide provides a comprehensive overview of the role of chiral morpholines in drug discovery, detailing their synthesis, applications, and the mechanisms of action of key drugs incorporating this versatile scaffold.

The Physicochemical Advantages of the Morpholine Moiety

The morpholine ring is frequently employed by medicinal chemists to fine-tune the pharmacokinetic and pharmacodynamic properties of drug candidates.[1][2] Its weak basicity, compared to piperidine, can be advantageous in optimizing a compound's pKa for improved absorption and reduced off-target effects.[3] The oxygen atom can act as a hydrogen bond acceptor, facilitating crucial interactions with biological targets, while the overall saturated nature of the ring provides a three-dimensional character that can enhance binding affinity and specificity.[4][5]

Asymmetric Synthesis of Chiral Morpholines

The enantioselective synthesis of morpholine derivatives is critical to harnessing their full potential in drug design. Various catalytic asymmetric methods have been developed to produce chiral morpholines with high enantiomeric excess.[6]

One prominent strategy is the asymmetric hydrogenation of dehydromorpholines.[7] This method often utilizes transition metal catalysts, such as rhodium complexes with chiral bisphosphine ligands, to achieve high yields and enantioselectivities (up to 99% ee).[7] Another approach involves the catalytic asymmetric halocyclization of alkenols, which can furnish morpholines with a quaternary stereocenter in excellent yields and enantioselectivities.[2]

Experimental Protocol: Asymmetric Hydrogenation of 2-Substituted Dehydromorpholines

The following is a general protocol for the asymmetric hydrogenation of 2-substituted dehydromorpholines, a key method for producing chiral morpholines.[7]

Materials:

-

Dehydromorpholine substrate

-

[Rh(COD)2]BF4 (or other suitable rhodium precursor)

-

Chiral bisphosphine ligand (e.g., SKP)

-

Hydrogen gas (high pressure)

-

Anhydrous, degassed solvent (e.g., dichloromethane, methanol)

-

Inert atmosphere glovebox or Schlenk line

Procedure:

-

Inside a glovebox, the rhodium precursor and the chiral ligand are dissolved in the chosen solvent in a pressure-resistant vial.

-

The solution is stirred at room temperature for a specified time to allow for the formation of the active catalyst complex.

-

The dehydromorpholine substrate is added to the vial.

-

The vial is sealed and transferred to a high-pressure autoclave.

-

The autoclave is purged with hydrogen gas and then pressurized to the desired pressure.

-

The reaction is stirred at a specific temperature for a set duration.

-

After the reaction is complete, the autoclave is carefully depressurized.

-

The solvent is removed under reduced pressure.

-

The crude product is purified by column chromatography on silica gel to yield the chiral morpholine.

-

The enantiomeric excess (ee) is determined by chiral high-performance liquid chromatography (HPLC).

Chiral Morpholines in Oncology: Targeting Signaling Pathways

Chiral morpholine moieties are integral components of numerous small-molecule inhibitors targeting key signaling pathways implicated in cancer, such as the PI3K/AKT/mTOR pathway. The morpholine ring in these inhibitors often serves as a crucial hinge-binding motif, forming a key hydrogen bond with the kinase domain.[4][8]

Gefitinib and its Analogs

Gefitinib is an epidermal growth factor receptor (EGFR) tyrosine kinase inhibitor used in the treatment of non-small cell lung cancer. While gefitinib itself contains a morpholine ring, recent research has focused on developing analogs with improved potency and broader activity against various cancer cell lines.[9][10][11] The morpholine group in these molecules is critical for their pharmacokinetic profile and interaction with the ATP-binding pocket of the EGFR.

Table 1: In Vitro Antiproliferative Activity (IC50, µM) of Gefitinib and Novel 1,2,3-Triazole Derivatives [12]

| Compound | NCI-H1299 | A549 | NCI-H1437 | L02 (Normal Cells) |

| Gefitinib | 14.23 ± 0.08 | 20.44 ± 1.43 | 15.11 ± 0.05 | > 40 |

| 4b | 4.42 ± 0.24 | 3.94 ± 0.01 | 1.56 ± 0.06 | 20.25 ± 1.26 |

| 4c | 4.60 ± 0.18 | 4.00 ± 0.08 | 3.51 ± 0.05 | 29.38 ± 5.53 |

PI3K/mTOR Inhibitors

The PI3K/AKT/mTOR pathway is a critical regulator of cell growth and survival, and its dysregulation is a hallmark of many cancers.[13] Several PI3K inhibitors incorporate a morpholine ring, which often forms a critical hydrogen bond with the hinge region of the kinase.[4] ZSTK474 is a pan-class I PI3K inhibitor that contains two morpholine groups. Structure-activity relationship (SAR) studies have shown that replacement of one of these morpholine groups can significantly impact the inhibitory activity against different PI3K isoforms.[1]

Table 2: PI3K Isoform Inhibition (IC50, nM) of ZSTK474 and its Analogs [1]

| Compound | PI3Kα | PI3Kβ | PI3Kγ | PI3Kδ |

| ZSTK474 (1) | 5.0 | 12.0 | 20.8 | 3.9 |

| Analog 2a (piperazine) | 180 | > 1000 | > 1000 | 140 |

| Analog 2b (N-acetylpiperazine) | 2.9 | 15.0 | 21.0 | 4.5 |

| Analog 6a (ethanolamine) | 9.9 | 60.0 | 52.0 | 9.8 |

| Analog 6b (diethanolamine) | 3.7 | 60.0 | 14.6 | 9.8 |

Experimental Protocol: PI3K/mTOR Pathway Inhibition Assays

Purpose: To determine the concentration of a compound that inhibits cell growth by 50% (IC50).

Materials:

-

Cancer cell lines

-

Cell culture medium and supplements

-

Test compound (chiral morpholine derivative)

-

96-well plates

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

-

Solubilization buffer (e.g., 10% SDS in 0.01 M HCl)

-

Microplate reader

Procedure:

-

Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

-

Treat the cells with a range of concentrations of the test compound for a specified period (e.g., 72 hours).

-

Add MTT solution to each well and incubate for 2-4 hours to allow for the formation of formazan crystals.

-

Add the solubilization buffer to dissolve the formazan crystals.

-

Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

Calculate the IC50 values from the dose-response curves.

Purpose: To assess the phosphorylation status of downstream effectors of the PI3K/AKT/mTOR pathway (e.g., AKT, S6 ribosomal protein).

Materials:

-

Treated cell lysates

-

Protein quantification assay (e.g., BCA)

-

SDS-PAGE gels

-

Transfer apparatus and membranes (e.g., PVDF)

-

Primary antibodies (e.g., anti-phospho-AKT, anti-total-AKT)

-

Secondary antibodies (HRP-conjugated)

-

Chemiluminescent substrate

-

Imaging system

Procedure:

-

Lyse the treated cells and quantify the protein concentration.

-

Separate the proteins by SDS-PAGE and transfer them to a membrane.

-

Block the membrane to prevent non-specific antibody binding.

-

Incubate the membrane with the primary antibody overnight at 4°C.

-

Wash the membrane and incubate with the HRP-conjugated secondary antibody.

-

Add the chemiluminescent substrate and capture the signal using an imaging system.

-

Analyze the band intensities to determine the level of protein phosphorylation.

Caption: PI3K/AKT/mTOR signaling pathway with inhibitory points of morpholine-containing drugs.

Chiral Morpholines in Central Nervous System (CNS) Drug Discovery

The unique properties of the morpholine ring also make it a valuable scaffold for CNS-active drugs.[14][15][16][17] Its ability to modulate physicochemical properties can improve a drug's capacity to cross the blood-brain barrier.[14] Chiral morpholines are found in drugs targeting various CNS receptors and transporters.

Reboxetine

Reboxetine is a selective norepinephrine reuptake inhibitor used as an antidepressant.[18][19] It is a racemic mixture of (R,R)- and (S,S)-enantiomers, with the (S,S)-enantiomer being more potent.[3] The morpholine ring is a key structural feature of reboxetine.

Table 3: Pharmacokinetic Properties of Reboxetine [3][18][19][20][21]

| Parameter | Value |

| Bioavailability | >94.5% (oral) |

| Time to Peak (Tmax) | 2-4 hours |

| Half-life (t1/2) | ~13 hours |

| Protein Binding | >97% |

| Metabolism | Primarily hepatic (CYP3A4) |

| Excretion | <10% renal (unchanged) |

Aprepitant

Aprepitant is a neurokinin 1 (NK1) receptor antagonist used for the prevention of chemotherapy-induced and postoperative nausea and vomiting.[22] It contains a chiral morpholine core with three chiral centers.[22] Aprepitant crosses the blood-brain barrier to exert its effects.[22]

Table 4: Pharmacokinetic Properties of Aprepitant [5][22][23][24][25]

| Parameter | Value |

| Bioavailability | 60-65% (oral) |

| Time to Peak (Tmax) | ~4 hours |

| Half-life (t1/2) | 9-13 hours |

| Protein Binding | >95% |

| Metabolism | Primarily hepatic (CYP3A4) |

| Excretion | 57% renal, 45% fecal (as metabolites) |

Phendimetrazine

Phendimetrazine is a stimulant of the morpholine class used as a short-term appetite suppressant.[26] It acts as a prodrug to phenmetrazine, a norepinephrine-dopamine releasing agent.[26]

Table 5: Pharmacokinetic Properties of Phendimetrazine [26][27][28][29][30]

| Parameter | Value |

| Time to Peak (Tmax) | 1-3 hours |

| Half-life (t1/2) | 19-24 hours |

| Metabolism | Hepatic (to phenmetrazine) |

| Excretion | Urinary |

Experimental Protocol: Dopamine Receptor Binding Assay

The following is a generalized protocol for a competitive radioligand binding assay to determine the affinity of a test compound for dopamine receptors.[31][32][33][34][35]

Materials:

-

Membrane preparation from cells or tissues expressing the dopamine receptor of interest (e.g., D2, D3).

-

Radiolabeled ligand (e.g., [3H]Spiperone).

-

Unlabeled ligand for non-specific binding determination (e.g., (+)-butaclamol).

-

Test compound (chiral morpholine derivative).

-

Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4, with various salts).

-

96-well plates.

-

Glass fiber filters.

-

Filtration apparatus (cell harvester).

-

Scintillation cocktail and liquid scintillation counter.

Procedure:

-

In a 96-well plate, combine the membrane preparation, radiolabeled ligand, and either assay buffer (for total binding), a high concentration of unlabeled ligand (for non-specific binding), or varying concentrations of the test compound.

-

Incubate the plate at a specific temperature for a set time to reach equilibrium.

-

Terminate the binding reaction by rapid filtration through the glass fiber filters using a cell harvester. This separates the bound from the free radioligand.

-

Wash the filters with ice-cold wash buffer to remove any unbound radioligand.

-

Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a liquid scintillation counter.

-

Calculate the specific binding by subtracting the non-specific binding from the total binding.

-

Determine the Ki (inhibitory constant) of the test compound from the competition binding curve.

Caption: Workflow and principle of a competitive dopamine receptor binding assay.

Conclusion

Chiral morpholines are undeniably a cornerstone of modern medicinal chemistry. Their advantageous physicochemical properties, coupled with the ability to introduce stereocenters for precise target engagement, have led to their incorporation in a wide array of successful drugs across various therapeutic areas. The continued development of novel asymmetric synthetic methodologies will further expand the chemical space accessible to medicinal chemists, enabling the design of next-generation therapeutics with enhanced efficacy and safety profiles. This guide provides a foundational understanding of the critical role of chiral morpholines, offering valuable insights and practical protocols for researchers dedicated to the advancement of drug discovery.

References

- 1. Structural Effects of Morpholine Replacement in ZSTK474 on Class I PI3K Isoform Inhibition: Development of Novel MEK/PI3K Bifunctional Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Accessing chiral 2,2-disubstituted morpholines via organocatalytic enantioselective chlorocycloetherification - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]

- 3. ovid.com [ovid.com]

- 4. benchchem.com [benchchem.com]

- 5. Aprepitant - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 6. A General, Enantioselective Synthesis of Protected Morpholines and Piperazines - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Asymmetric hydrogenation for the synthesis of 2-substituted chiral morpholines - Chemical Science (RSC Publishing) DOI:10.1039/D1SC04288B [pubs.rsc.org]

- 8. pubs.acs.org [pubs.acs.org]

- 9. Design and synthesis of novel Gefitinib analogues with improved anti-tumor activity - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. Synthesis of novel gefitinib-based derivatives and their anticancer activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. mdpi.com [mdpi.com]

- 13. Structural insights of a PI3K/mTOR dual inhibitor with the morpholino-triazine scaffold - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Occurrence of Morpholine in Central Nervous System Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Occurrence of Morpholine in Central Nervous System Drug Discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

- 17. pubs.acs.org [pubs.acs.org]

- 18. Clinical pharmacokinetics of reboxetine, a selective norepinephrine reuptake inhibitor for the treatment of patients with depression - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. Review of the pharmacokinetics and metabolism of reboxetine, a selective noradrenaline reuptake inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. e-lactancia.org [e-lactancia.org]

- 21. Pharmacokinetics of reboxetine in healthy, elderly volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. Aprepitant - Wikipedia [en.wikipedia.org]

- 23. researchgate.net [researchgate.net]

- 24. dovepress.com [dovepress.com]

- 25. medicine.com [medicine.com]

- 26. Phendimetrazine - Wikipedia [en.wikipedia.org]

- 27. Phendimetrazine [chemeurope.com]

- 28. Phendimetrazine [medbox.iiab.me]

- 29. Articles [globalrx.com]

- 30. reference.medscape.com [reference.medscape.com]

- 31. benchchem.com [benchchem.com]

- 32. resources.revvity.com [resources.revvity.com]

- 33. bmglabtech.com [bmglabtech.com]

- 34. epub.uni-regensburg.de [epub.uni-regensburg.de]

- 35. Competitive MS binding assays for dopamine D2 receptors employing spiperone as a native marker - PubMed [pubmed.ncbi.nlm.nih.gov]

Core Concepts and Advantages of N-Boc Protection

An In-depth Technical Guide to N-Boc Protected Chiral Synthons

For Researchers, Scientists, and Drug Development Professionals

The strategic implementation of protecting groups is a cornerstone of modern organic synthesis, enabling the construction of complex, stereochemically defined molecules. Among these, the tert-butyloxycarbonyl (Boc) group stands out for its widespread use in protecting amine functionalities, particularly in the context of chiral synthons. N-Boc protected chiral synthons are invaluable building blocks in the synthesis of pharmaceuticals, agrochemicals, and other fine chemicals where precise control of stereochemistry is paramount for biological activity.[1][2] This technical guide provides a comprehensive overview of the synthesis, applications, and experimental methodologies associated with N-Boc protected chiral synthons, with a focus on their role in asymmetric synthesis and drug development.

The tert-butyloxycarbonyl (Boc) group is a carbamate-based protecting group that offers a unique combination of stability and facile cleavage, making it highly versatile in multistep synthetic sequences.[3][4] Key advantages of the N-Boc group include:

-

Stability: The Boc group is stable to a wide range of reaction conditions, including basic, nucleophilic, and catalytic hydrogenation conditions, allowing for selective manipulation of other functional groups within a molecule.[1][3]

-

Mild Deprotection: The Boc group is readily removed under mild acidic conditions, most commonly using trifluoroacetic acid (TFA) or hydrochloric acid (HCl) in an organic solvent.[4][5] This orthogonality with other protecting groups is a significant asset in complex syntheses.

-

Increased Solubility: The lipophilic nature of the Boc group often enhances the solubility of intermediates in organic solvents, simplifying purification by chromatography.[6]

-

Crystallinity: Many N-Boc protected amino acids and other chiral synthons are crystalline solids, which facilitates their purification and long-term storage.[1]

Asymmetric Synthesis of N-Boc Protected Chiral Synthons

The enantioselective synthesis of N-Boc protected chiral synthons is of paramount importance for accessing enantiomerically pure target molecules.[2] Several powerful methods have been developed for this purpose, including asymmetric hydrogenation, asymmetric Strecker synthesis, and the use of chiral auxiliaries.

Asymmetric Hydrogenation

Asymmetric hydrogenation is a highly efficient and atom-economical method for the synthesis of chiral N-Boc protected amines from prochiral precursors like N-Boc-protected enamides or β-amino ketones.[2] This method typically employs chiral transition metal catalysts, often based on iridium or rhodium, to achieve high levels of enantioselectivity.[2]

Table 1: Asymmetric Hydrogenation of N-Boc-β-Amino Ketones [2]

| Substrate | Catalyst | Yield (%) | ee (%) |

| N-Boc-1-(4-methoxyphenyl)-3-oxobutan-1-amine | [Ir(cod)Cl]₂ / (S)-Tol-BINAP | 95 | 98 |

| N-Boc-1-(4-fluorophenyl)-3-oxobutan-1-amine | [Ir(cod)Cl]₂ / (S)-Tol-BINAP | 92 | 97 |

| N-Boc-1-phenyl-3-oxobutan-1-amine | [Ir(cod)Cl]₂ / (S)-Tol-BINAP | 96 | 99 |

Asymmetric Strecker Synthesis

The Strecker synthesis, a classic method for the preparation of α-amino acids, can be rendered asymmetric through the use of a chiral catalyst or auxiliary.[2] This allows for the enantioselective synthesis of α-amino acids from aldehydes, an amine source, and a cyanide source, which can then be N-protected with the Boc group.[2]

Table 2: Catalytic Asymmetric Strecker Synthesis [2]

| Aldehyde | Amine Source | Cyanide Source | Catalyst | Yield (%) | ee (%) |

| Benzaldehyde | Ammonia | HCN | Chiral Zirconium Catalyst | 91 | 92 |

| Isovaleraldehyde | Ammonia | HCN | Chiral Zirconium Catalyst | 85 | 91 |

| Pivaldehyde | Ammonia | HCN | Chiral Zirconium Catalyst | 88 | 95 |

Applications in Drug Development

N-Boc protected chiral synthons are critical intermediates in the synthesis of a wide array of pharmaceutical agents.[7][8] Their stereochemical integrity is essential for the desired biological activity and to minimize off-target effects.

Synthesis of Kinase Inhibitors

Many kinase inhibitors, a class of targeted cancer therapeutics, possess chiral centers that are crucial for their binding affinity and selectivity. The synthesis of Evobrutinib, a Bruton tyrosine kinase (BTK) inhibitor, involves the use of an N-Boc protected piperidine derivative to construct a key chiral fragment of the molecule.[7]

Caption: Synthesis of a chiral amine intermediate for a kinase inhibitor.

Solid-Phase Peptide Synthesis (SPPS)

N-Boc protected amino acids are fundamental building blocks in solid-phase peptide synthesis (SPPS), a widely used technique for the chemical synthesis of peptides and small proteins.[1][9] The Boc-SPPS strategy relies on the acid-lability of the N-terminal Boc group for its iterative removal, followed by coupling of the next N-Boc protected amino acid in the sequence.[1][9]

Caption: Iterative cycle of Boc-SPPS for peptide elongation.

Experimental Protocols

General Procedure for N-Boc Protection of an Amino Acid

This protocol describes a general method for the N-protection of an amino acid using di-tert-butyl dicarbonate ((Boc)₂O).

Materials:

-

Amino acid

-

Di-tert-butyl dicarbonate ((Boc)₂O)

-

Dioxane

-

Water

-

Sodium hydroxide (NaOH)

-

Ethyl acetate

-

Saturated aqueous sodium chloride (brine)

-

Anhydrous magnesium sulfate (MgSO₄)

Procedure:

-

Dissolve the amino acid in a 1:1 mixture of dioxane and water containing one equivalent of NaOH.

-

Cool the solution to 0 °C in an ice bath.

-

Add a solution of (Boc)₂O (1.1 equivalents) in dioxane dropwise to the cooled amino acid solution with vigorous stirring.

-

Allow the reaction mixture to warm to room temperature and stir for 2-4 hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Once the reaction is complete, concentrate the mixture under reduced pressure to remove the dioxane.

-

Wash the remaining aqueous solution with ethyl acetate to remove any unreacted (Boc)₂O.

-

Acidify the aqueous layer to pH 2-3 with cold 1N HCl.

-

Extract the product with ethyl acetate (3 x 50 mL).

-

Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the N-Boc protected amino acid.

Table 3: Representative Yields for N-Boc Protection of Amino Acids [10]

| Amino Acid | Yield (%) |

| L-Alanine | 95 |

| L-Phenylalanine | 98 |

| L-Proline | 96 |

| L-Valine | 94 |

General Procedure for N-Boc Deprotection using Trifluoroacetic Acid (TFA)

This protocol outlines a standard procedure for the removal of the N-Boc protecting group using TFA in dichloromethane (DCM).

Materials:

-

N-Boc protected amine

-

Dichloromethane (DCM)

-

Trifluoroacetic acid (TFA)

-

Saturated aqueous sodium bicarbonate (NaHCO₃)

-

Saturated aqueous sodium chloride (brine)

-

Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

-

Dissolve the N-Boc protected amine in DCM.

-

Add TFA (5-10 equivalents) to the solution at room temperature.

-

Stir the reaction mixture for 30 minutes to 2 hours.

-

Monitor the reaction progress by TLC.

-

Upon completion, remove the solvent and excess TFA under reduced pressure.

-

Dissolve the residue in an appropriate organic solvent (e.g., ethyl acetate) and carefully wash with saturated aqueous NaHCO₃ to neutralize any remaining acid.

-

Wash the organic layer with brine, dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo to obtain the deprotected amine.

Table 4: Comparison of N-Boc Deprotection Methods [4][11]

| Method | Reagents/Conditions | Reaction Time | Temperature | Typical Yield | Advantages | Disadvantages |

| Acidic (TFA) | 20-50% TFA in DCM | 0.5 - 4 hours | Room Temp | High | Highly effective, volatile reagents | Corrosive, can cause side reactions |

| Acidic (HCl) | 4M HCl in Dioxane or Ethyl Acetate | 1 - 12 hours | Room Temp | High | Cost-effective, readily available | Can be less selective |

| Lewis Acid | TMSI in CH₂Cl₂ or CH₃CN | 10 - 60 min | 0 °C to Room Temp | High | Mild conditions, high selectivity | Reagent sensitivity to moisture |

| Thermal | Reflux in TFE or HFIP | 1 - 5 hours | Reflux | Good to Excellent | Neutral conditions, avoids acid | High temperatures may not be suitable for all substrates |

| Oxalyl Chloride | (COCl)₂ in Methanol | 1 - 4 hours | Room Temp | High | Mild conditions, fast reaction | Reagent is toxic and moisture sensitive |

Conclusion

N-Boc protected chiral synthons are indispensable tools in modern organic chemistry, providing a reliable and versatile means to introduce and maintain stereochemical integrity throughout complex synthetic sequences. Their stability under a variety of reaction conditions, coupled with their facile removal under mild acidic conditions, has cemented their importance in both academic research and industrial applications, particularly in the development of new pharmaceuticals. The continued development of novel and efficient methods for the asymmetric synthesis of these valuable building blocks will undoubtedly fuel future innovations in drug discovery and beyond.

References

- 1. benchchem.com [benchchem.com]

- 2. benchchem.com [benchchem.com]

- 3. Boc-Protected Amino Groups [organic-chemistry.org]

- 4. benchchem.com [benchchem.com]

- 5. Chemo- and atroposelective Boc protection for asymmetric synthesis of NH 2 -free axially chiral biaryl amino phenols - Chemical Science (RSC Publishing) DOI:10.1039/D5SC06233K [pubs.rsc.org]